Tyrosinase Inhibition: Comparative IC50 Values in Melanoma and Melanocyte Models
Benzyl[(4-methoxyphenyl)methyl]amine demonstrates direct, dose-dependent inhibition of tyrosinase, a key enzyme in melanin production. In a comparative cellular assay, it exhibits an IC50 of 10,000 nM (10 µM) for inhibiting melanin production in mouse B16-F10 melanoma cells, measured after 72 hours [1]. This is more potent than the reference tyrosinase inhibitor kojic acid, which often has IC50 values in the 20-50 µM range in similar cellular assays [2]. Against a human target, the compound shows an IC50 of 90,000 nM (90 µM) for inhibition of melanin production in human MNT-1 melanocyte cell lysates using L-DOPA as substrate, measured after 3 hours [3]. This data positions Benzyl[(4-methoxyphenyl)methyl]amine as a moderate but distinct inhibitor, with species- and assay-dependent potency.
| Evidence Dimension | Inhibition of Cellular Tyrosinase Activity |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (Mouse B16-F10 cells); IC50 = 90,000 nM (Human MNT-1 cell lysate) |
| Comparator Or Baseline | Kojic Acid: typical IC50 range of 20,000 - 50,000 nM in similar cellular assays |
| Quantified Difference | Target compound is approximately 2-5 fold more potent than kojic acid in the mouse melanoma cell model. |
| Conditions | Mouse B16-F10 cells, 72 hr incubation (melanin production); Human MNT-1 cell lysate, 3 hr incubation (L-DOPA oxidation) |
Why This Matters
This data allows researchers to select this compound over less potent natural product inhibitors like kojic acid for melanin-related studies, offering a different chemical scaffold and potency profile.
- [1] BindingDB. (2023). BDBM50618270 (CHEMBL5436239) - Tyrosinase (Mouse) IC50 Data. View Source
- [2] Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. (Provides context for kojic acid potency) View Source
- [3] BindingDB. (2023). BDBM50618270 (CHEMBL5436239) - Tyrosinase (Human) IC50 Data. View Source
